molecular formula C11H17NOS B2565785 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine CAS No. 1153516-08-5

1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine

Cat. No.: B2565785
CAS No.: 1153516-08-5
M. Wt: 211.32
InChI Key: ILSISFPAOKEPMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine is an organic compound with the molecular formula C11H17NOS It is characterized by the presence of a phenyl ring substituted with a 2-methoxyethylsulfanyl group and an ethanamine moiety

Scientific Research Applications

1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): Taking off immediately all contaminated clothing and rinsing skin with water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine can be synthesized through a multi-step process involving the following key steps:

    Formation of the phenyl ring: The phenyl ring is synthesized through standard aromatic substitution reactions.

    Introduction of the 2-methoxyethylsulfanyl group: This step involves the substitution of a hydrogen atom on the phenyl ring with a 2-methoxyethylsulfanyl group, typically using a thiol reagent under basic conditions.

    Attachment of the ethanamine moiety:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine can be compared with other similar compounds, such as:

    1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}ethan-1-amine: Differing by the presence of a hydroxy group instead of a methoxy group.

    1-{4-[(2-Ethoxyethyl)sulfanyl]phenyl}ethan-1-amine: Differing by the presence of an ethoxy group instead of a methoxy group.

    1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}propan-1-amine: Differing by the presence of a propanamine moiety instead of an ethanamine moiety.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[4-(2-methoxyethylsulfanyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-9(12)10-3-5-11(6-4-10)14-8-7-13-2/h3-6,9H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSISFPAOKEPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)SCCOC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.